![molecular formula C9H12BrN3O2 B1429037 3-Bromo-4,5,6,7-tetrahydro-[1,2,3]triazolo[1,5-a]pyridine-6-carboxylic acid ethyl ester CAS No. 1273565-10-8](/img/structure/B1429037.png)
3-Bromo-4,5,6,7-tetrahydro-[1,2,3]triazolo[1,5-a]pyridine-6-carboxylic acid ethyl ester
Übersicht
Beschreibung
3-Bromo-4,5,6,7-tetrahydro-[1,2,3]triazolo[1,5-a]pyridine-6-carboxylic acid ethyl ester is a heterocyclic compound that has garnered interest due to its potential applications in medicinal chemistry and organic synthesis. This compound features a triazole ring fused with a pyridine ring, which is further substituted with a bromine atom and an ethyl ester group. The unique structure of this compound makes it a valuable candidate for various chemical reactions and biological studies.
Wirkmechanismus
Target of Action
Related compounds, such as tetrahydro[1,2,3]triazolo[1,5-a]pyrazines, have been identified as modulators of σ-receptors, inhibitors of β-secretase-1 (bace-1), and cytochrome cyp8b1 . These targets play crucial roles in various biological processes, including signal transduction, enzyme regulation, and metabolic pathways.
Mode of Action
This can result in the modulation of the targets’ functions, potentially leading to therapeutic effects .
Biochemical Pathways
Given the known targets of related compounds, it is likely that it affects pathways related to signal transduction, enzyme regulation, and metabolism .
Result of Action
Based on the known effects of related compounds, it may have potential antiviral, antitumor, and enzyme inhibitory activities .
Biochemische Analyse
Biochemical Properties
3-Bromo-4,5,6,7-tetrahydro-[1,2,3]triazolo[1,5-a]pyridine-6-carboxylic acid ethyl ester plays a significant role in biochemical reactions due to its unique structure. It interacts with various enzymes and proteins, such as cytochrome P450 enzymes, which are crucial for drug metabolism. The compound’s bromine atom and triazole ring facilitate binding to enzyme active sites, potentially inhibiting or modulating their activity .
Cellular Effects
In cellular environments, this compound influences several cellular processes. It has been observed to affect cell signaling pathways, particularly those involving kinase enzymes. This compound can alter gene expression by interacting with transcription factors, leading to changes in cellular metabolism and function .
Molecular Mechanism
The molecular mechanism of this compound involves binding interactions with biomolecules. It can inhibit enzyme activity by occupying the active site or allosteric sites, preventing substrate binding. Additionally, it may activate certain enzymes by stabilizing their active conformation. These interactions result in changes in gene expression and cellular responses .
Temporal Effects in Laboratory Settings
Over time, the effects of this compound in laboratory settings can vary. The compound’s stability and degradation are influenced by environmental factors such as pH and temperature. Long-term studies have shown that it can have sustained effects on cellular function, including prolonged enzyme inhibition and altered gene expression .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with dosage. At low doses, it may exhibit therapeutic effects, such as enzyme inhibition and modulation of cellular pathways. At high doses, toxic effects can occur, including cellular damage and adverse physiological responses. Threshold effects have been observed, indicating a narrow therapeutic window .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, influencing metabolic flux and metabolite levels. The compound can be metabolized into various intermediates, which may have distinct biological activities .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions affect its localization and accumulation, influencing its biological activity. The compound’s distribution can be tissue-specific, depending on the presence of specific transporters .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can enhance or inhibit its function, depending on the cellular context .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-4,5,6,7-tetrahydro-[1,2,3]triazolo[1,5-a]pyridine-6-carboxylic acid ethyl ester typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be formed through an intramolecular azide-alkyne cycloaddition reaction.
Esterification: The ethyl ester group can be introduced through an esterification reaction using ethanol and a suitable acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Analyse Chemischer Reaktionen
Types of Reactions
3-Bromo-4,5,6,7-tetrahydro-[1,2,3]triazolo[1,5-a]pyridine-6-carboxylic acid ethyl ester can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The compound can be reduced to form different derivatives, depending on the reducing agents used.
Oxidation Reactions: Oxidation of the compound can lead to the formation of various oxidized products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as sodium azide, potassium thiolate, and alkoxides.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted triazolopyridine derivatives, while reduction and oxidation reactions can produce different reduced or oxidized forms of the compound .
Wissenschaftliche Forschungsanwendungen
3-Bromo-4,5,6,7-tetrahydro-[1,2,3]triazolo[1,5-a]pyridine-6-carboxylic acid ethyl ester has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets such as enzymes and receptors.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including natural products and pharmaceuticals.
Biological Studies: The compound is used in biological assays to study its effects on various biological systems, including its potential antimicrobial and anticancer activities.
Industrial Applications: It is used in the development of new materials and chemical processes, including the synthesis of specialty chemicals and polymers.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,5,6,7-Tetrahydro-[1,2,3]triazolo[1,5-a]pyridine Derivatives: These compounds share a similar core structure but differ in their substituents, leading to variations in their chemical and biological properties.
Triazolopyrazine Compounds: These compounds have a similar triazole ring but are fused with a pyrazine ring instead of a pyridine ring.
Uniqueness
3-Bromo-4,5,6,7-tetrahydro-[1,2,3]triazolo[1,5-a]pyridine-6-carboxylic acid ethyl ester is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to other similar compounds .
Eigenschaften
IUPAC Name |
ethyl 3-bromo-4,5,6,7-tetrahydrotriazolo[1,5-a]pyridine-6-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrN3O2/c1-2-15-9(14)6-3-4-7-8(10)11-12-13(7)5-6/h6H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNKFXHDEDOZDHN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCC2=C(N=NN2C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


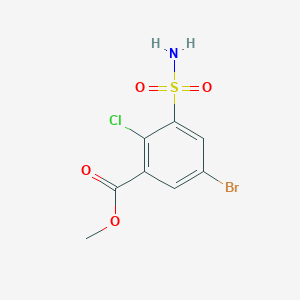
![N-[(2,4-dimethoxyphenyl)methyl]oxolan-3-amine](/img/structure/B1428955.png)
![1-[(3-chlorophenyl)methyl]-3-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B1428956.png)

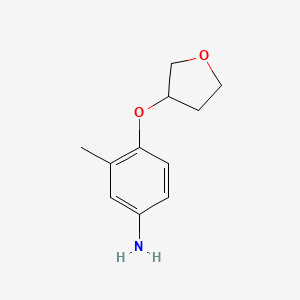


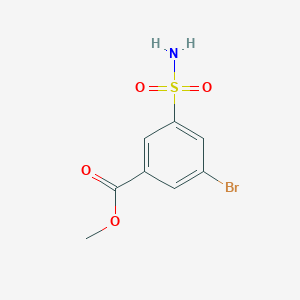
![N-{[4-(2-methylpropyl)phenyl]methyl}cyclopropanamine](/img/structure/B1428964.png)


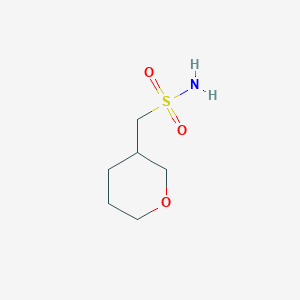
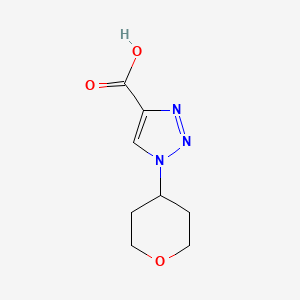
![[1-(Oxan-4-yl)pyrrolidin-3-yl]methanol](/img/structure/B1428976.png)
